N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Description
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine hydrochloride is a tertiary amine hydrochloride characterized by a butan-1-amine backbone substituted with a methyl group at the nitrogen and a bulky tert-butoxy (2-methylpropan-2-yl) group at the fourth carbon. The tert-butoxy group confers steric hindrance and lipophilicity, influencing its physicochemical properties and biological interactions. This compound is structurally analogous to several pharmacologically active amines, though specific applications require further exploration .
Properties
IUPAC Name |
N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJOEIYMKLLZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-hydroxybutan-1-amine with 2-methylpropan-2-yl chloride under basic conditions to form the ether linkage. This is followed by methylation of the amine group using methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
N-Methyl-4-[2-(Phenylsulfanyl)phenoxy]butan-1-amine Hydrochloride (CAS 62232-61-5)
- Structure: Features a phenylsulfanyl phenoxy substituent instead of tert-butoxy.
- Key Differences : The sulfur atom in the phenylsulfanyl group enhances lipophilicity and may influence metabolic stability compared to the oxygen-based tert-butoxy group. Sulfur’s polarizability could also alter receptor binding kinetics .
(4-Phenylbutyl)methylamine Hydrochloride (CAS 148252-36-2)
- Structure : A phenyl group at the fourth carbon of the butyl chain.
- Key Differences : The aromatic phenyl group enables π-π stacking interactions, absent in the aliphatic tert-butoxy group. This may enhance binding to aromatic-rich biological targets but reduce solubility .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
Physicochemical Properties
- Lipophilicity : The tert-butoxy group increases LogP compared to methoxy or unsubstituted amines, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride is a compound with significant potential in various biological and medicinal applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₉H₂₁ClN₂O
- Molecular Weight: 196.74 g/mol
Synthesis Overview:
The synthesis of this compound typically involves:
- Alkylation of 4-hydroxybutan-1-amine with 2-methylpropan-2-yl chloride under basic conditions to form the ether.
- Methylation of the amine group using methyl iodide.
- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction: The amine group can form hydrogen bonds, influencing enzyme activity and potentially modulating metabolic pathways.
- Receptor Binding: It may act as a ligand for specific receptors, leading to physiological responses such as neurotransmission modulation.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Neuropharmacology: Investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Drug Development: As a building block in organic synthesis, it serves as a precursor for developing novel therapeutic agents .
Case Study 1: Neuropharmacological Effects
A study explored the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Activity Assessment
In vitro testing demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its mechanism and efficacy as an antimicrobial agent.
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-Methyl-4-(2-methylpropan-2-yl)oxy]butan-1-am | Anxiolytic, antimicrobial | Hydrochloride salt enhances solubility |
| 4-(2-methylpropan-2-yloxy)butan-1-am | Limited bioactivity | Lacks methyl group |
| N-Methylbutanamine | Stimulant effects | Simple amine structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
